{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride
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Overview
Description
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl and a molecular weight of 210.11 g/mol
Mechanism of Action
Target of Action
It is noted that similar compounds have shown antimicrobial and antifungal activities .
Mode of Action
It is known that similar compounds interact with their targets to exert antimicrobial and antifungal effects .
Biochemical Pathways
It is known that similar compounds can interfere with the growth and reproduction of bacteria and fungi, thereby exerting their antimicrobial and antifungal effects .
Result of Action
It is known that similar compounds can inhibit the growth and reproduction of bacteria and fungi, thereby exerting their antimicrobial and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pyrrolo[1,2-a]imidazole derivatives with appropriate amines under specific reaction conditions. The reaction typically involves the use of reagents such as chloroform, methanol, and hydrochloric acid to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Pyrrolo[1,2-a]imidazole derivatives: These compounds share a similar core structure but may have different substituents and functional groups.
Imidazole-based compounds: These compounds also contain the imidazole ring but differ in their overall structure and reactivity.
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Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-5-9-7-2-1-3-10(6)7;;/h5H,1-4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSYKJSCCOHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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